2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid is a compound that features a triazole ring attached to a benzene ring with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid typically involves the reaction of a benzene derivative with a triazole compound. One common method involves the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes . Molecular docking studies have shown that the compound can bind to the active sites of enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is structurally similar but lacks the additional carboxylic acid group.
1,4-bis(1H-1,2,4-triazol-1-yl)methylbenzene: This compound features two triazole rings attached to a benzene ring.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)benzene-1,4-dicarboxylic acid is unique due to the presence of both the triazole ring and two carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7N3O4 |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)terephthalic acid |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-1-2-7(10(16)17)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17) |
InChI Key |
HISPXWSTPJFDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O |
Origin of Product |
United States |
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